Ethyl 5-amino-3-cyclopropylthiophene-2-carboxylate
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Overview
Description
Ethyl 5-amino-3-cyclopropylthiophene-2-carboxylate is a heterocyclic compound that features a thiophene ring substituted with an amino group, a cyclopropyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-3-cyclopropylthiophene-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl 2-bromo-3-oxobutanoate to form the intermediate, which is then cyclized to yield the desired thiophene derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-cyclopropylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the thiophene ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 5-amino-3-cyclopropylthiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 5-amino-3-cyclopropylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. The thiophene ring can participate in π-π stacking interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-2-thiophenecarboxylate: Lacks the cyclopropyl group, which may affect its binding affinity and specificity.
Cyclopropylamine derivatives: These compounds share the cyclopropyl group but differ in the heterocyclic ring structure.
Uniqueness
Ethyl 5-amino-3-cyclopropylthiophene-2-carboxylate is unique due to the combination of the cyclopropyl group and the thiophene ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
ethyl 5-amino-3-cyclopropylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-2-13-10(12)9-7(6-3-4-6)5-8(11)14-9/h5-6H,2-4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEWBEORMIZVAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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